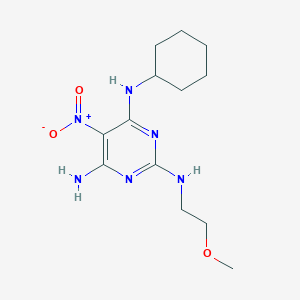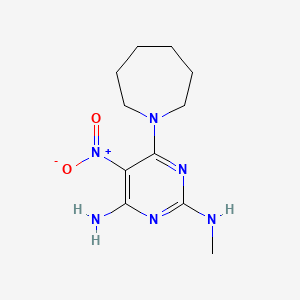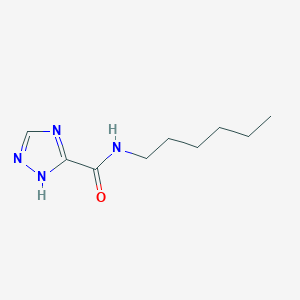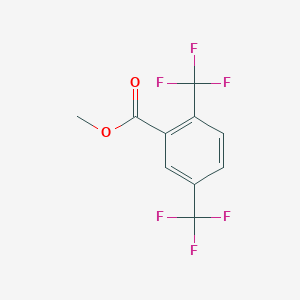![molecular formula C35H33N3O B14146375 [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone CAS No. 438616-65-0](/img/structure/B14146375.png)
[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a piperazine ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
Uniqueness
What sets [4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone apart is its unique combination of a piperazine ring and a quinoline moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
438616-65-0 |
|---|---|
Molecular Formula |
C35H33N3O |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-[3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C35H33N3O/c1-25-17-19-27(20-18-25)33-26(2)32(30-15-9-10-16-31(30)36-33)35(39)38-23-21-37(22-24-38)34(28-11-5-3-6-12-28)29-13-7-4-8-14-29/h3-20,34H,21-24H2,1-2H3 |
InChI Key |
RLAKMVAGENJNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)


![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
